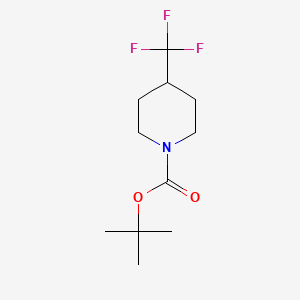

Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZQUPJLKFBVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 288.26 g/mol. Its structure includes a piperidine ring with a tert-butyl group, an amino group, and a trifluoromethyl substituent, which contribute to its distinctive chemical properties and biological activities .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Notable activities include:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, treatment with the compound resulted in a significant decrease in cell number in U251 glioblastoma cells, suggesting its potential as an anticancer agent .

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. It has been shown to affect pathways linked to cell growth and inflammatory responses .

- Selectivity for Cancer Cells : The compound demonstrated a strong inhibitory effect on cancer cell lines while exhibiting minimal effects on non-cancerous cells, indicating a favorable therapeutic window .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key findings include:

- Gene Regulation : RNA sequencing analyses revealed that treatment with the compound led to differential expression of numerous transcripts associated with cancer and inflammation pathways .

- Inhibition of Inositol Phosphates : The compound was found to decrease the accumulation of inositol phosphates, which are critical for various cellular signaling processes .

Data Table: Biological Activity Summary

Case Studies

- U251 Glioblastoma Cell Study : In this study, U251 cells treated with this compound showed a significant reduction in cell viability at concentrations exceeding the IC50 value. The study utilized CyQuant assays to quantify DNA content as an indicator of cell proliferation .

- Transcriptome Analysis : Following treatment with the compound, transcriptome analysis identified over 900 differentially expressed genes, highlighting its potential impact on cellular signaling pathways related to tumor growth and metastasis .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (CF₃, nitro) : Increase resistance to oxidation and stabilize negative charges, advantageous in kinase inhibitors .

- Polar Groups (CH₂OH) : Improve solubility but reduce membrane permeability, limiting CNS activity .

- Aromatic Substituents (benzoyl) : Enable π-π stacking with protein targets, common in protease inhibitors .

Physicochemical and Stability Profiles

| Property | This compound | Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight | 293.3 g/mol | 259.3 g/mol | 353.3 g/mol |

| logP (estimated) | 3.5 | 1.8 | 3.0 |

| Aqueous Solubility | Low (≤10 µM) | High (~500 µM) | Moderate (~100 µM) |

| Stability in Acid | Stable (Boc group intact) | Partial hydrolysis | Stable |

Preparation Methods

Boc Protection of Piperidine Nitrogen

The initial step in the synthesis involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to stabilize the amine functionality during subsequent reactions.

- Reagents and Conditions: Di-tert-butyl dicarbonate (Boc₂O) is reacted with the piperidine amine in the presence of a base such as triethylamine (TEA) in solvents like tetrahydrofuran (THF) at 0°C to room temperature.

- Typical Yield: 85–90%

- Notes: The Boc protection prevents unwanted side reactions on the nitrogen and facilitates selective functionalization at the 4-position of the piperidine ring.

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85–90% |

Introduction of the Trifluoromethyl Group via Cross-Coupling

The key step to introduce the trifluoromethyl substituent at the 4-position of the piperidine ring is typically achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

- Reagents and Conditions:

- Palladium catalyst (e.g., Pd(PPh₃)₄)

- 3-(trifluoromethyl)phenylboronic acid as the trifluoromethyl source

- Base such as potassium carbonate (K₂CO₃)

- Solvent: Dimethylformamide (DMF)

- Temperature: Approximately 80°C

- Yield: 70–78%

- Mechanism: The boronic acid couples with a halogenated piperidine intermediate, replacing the halogen with the trifluoromethylphenyl group.

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 2 | Cross-Coupling | Pd(PPh₃)₄, 3-(trifluoromethyl)phenylboronic acid, K₂CO₃, DMF, 80°C | 70–78% |

Amination and Final Functionalizations

Following the introduction of the trifluoromethyl group, amination steps may be carried out to introduce or modify the amino group at the 4-position if necessary.

- Reagents and Conditions:

- Ammonia gas or protected amines

- Solvent: Methanol (MeOH)

- Room temperature, typically over 48 hours

- Yield: Approximately 65%

- Notes: This step may include deprotection if protected amines were used.

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 3 | Amination | NH₃ (g), MeOH, RT, 48h | 65% |

Alternative Preparation via Nucleophilic Substitution and Base-Mediated Reactions

According to patent literature, alternative methods involve base-mediated reactions using aqueous bases and tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM) under controlled temperatures (0–70°C).

- Base Equivalents: Typically 1 to 3 equivalents of base per equivalent of starting compound; TEA is preferred.

- Reaction Time: 24–32 hours at 60–70°C.

- Workup: Extraction with toluene, washing with sodium chloride and sodium bicarbonate solutions, followed by concentration and crystallization steps.

- Notes: These conditions are used for intermediates that lead to Boc-protected piperidine derivatives with trifluoromethyl substitution.

Representative Reaction Conditions from Patent Data

| Parameter | Range/Typical Value |

|---|---|

| Temperature | 20–70°C (reaction and workup) |

| Reaction Time | 15 minutes to 32 hours |

| Base Type | Triethylamine (TEA), DIPEA, 4-NMM |

| Base Equivalents | 1.1 to 3 equivalents |

| Solvents | Toluene, water, methanol |

| Purification | Filtration, washing, crystallization |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^13C NMR data confirm the structure with characteristic chemical shifts for Boc carbonyl (~154 ppm), aromatic carbons (~130 ppm), and tert-butyl carbons (~80 ppm).

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistency.

- Purity: Crystallization and washing steps ensure high purity of the final compound.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Boc₂O, TEA, THF, 0°C to RT | 85–90% | Protects piperidine nitrogen |

| 2 | Cross-Coupling | Pd(PPh₃)₄, 3-(trifluoromethyl)phenylboronic acid, K₂CO₃, DMF, 80°C | 70–78% | Introduces trifluoromethyl substituent |

| 3 | Amination | NH₃ (g), MeOH, RT, 48h | ~65% | Introduces amino group if required |

| 4 | Base-Mediated Reaction | TEA or DIPEA, aqueous base, toluene, 20–70°C, 24–32h | Variable | Alternative pathway from patents |

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate to improve yield and purity?

Answer:

Synthesis optimization typically involves multi-step reactions, including alkylation, fluorination, and carboxylation. Key steps include:

- Reagent selection : Use strong bases (e.g., NaH or KOtBu) in anhydrous solvents like THF or DMF to minimize side reactions .

- Purification : Column chromatography (silica gel) or recrystallization enhances purity. For intermediates, ensure proper Boc protection/deprotection to avoid degradation .

- Reaction monitoring : Employ TLC or HPLC to track reaction progress and adjust conditions (e.g., temperature, time) dynamically .

Advanced: What strategies resolve contradictions in spectroscopic data during structural characterization?

Answer:

Contradictions in NMR or mass spectrometry data often arise from conformational flexibility or impurities. Mitigation strategies include:

- Cross-validation : Combine H/C NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .

- Isotopic labeling : Use deuterated analogs to confirm peak assignments in complex spectra .

- Computational modeling : Compare experimental data with DFT-calculated chemical shifts for ambiguous positions .

Basic: What safety protocols are critical when handling this compound?

Answer:

Safety protocols align with piperidine derivative guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?

Answer:

The trifluoromethyl group:

- Electron withdrawal : Enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., SNAr reactions) .

- Lipophilicity : Increases membrane permeability, as observed in analogs with improved CNS penetration .

- Metabolic stability : Reduces oxidative degradation in vivo, extending half-life in pharmacological studies .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- NMR spectroscopy : F NMR identifies trifluoromethyl group environments .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects trace impurities .

- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity for biological assays .

Advanced: What approaches elucidate the compound’s mechanism of action in pharmacological studies?

Answer:

Mechanistic studies involve:

- Target profiling : Screen against kinase or GPCR panels using radioligand binding assays .

- Crystallography : Co-crystallize with proteins (e.g., enzymes) to identify binding motifs .

- SAR analysis : Modify substituents (e.g., replacing trifluoromethyl with methyl) to correlate structure with activity .

Basic: How is this compound stored to ensure stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the Boc group .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.